molecular formula C17H18ClN3OS B4312406 2-(5-CHLORO-2-METHOXYPHENYL)-5-ETHYL-5-PHENYL-1,2,4-TRIAZOLANE-3-THIONE

2-(5-CHLORO-2-METHOXYPHENYL)-5-ETHYL-5-PHENYL-1,2,4-TRIAZOLANE-3-THIONE

Cat. No.: B4312406
M. Wt: 347.9 g/mol
InChI Key: UHPQEBOHCGRSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-CHLORO-2-METHOXYPHENYL)-5-ETHYL-5-PHENYL-1,2,4-TRIAZOLANE-3-THIONE is a complex organic compound characterized by its unique structure, which includes a triazolidine ring substituted with chloro, methoxy, ethyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-CHLORO-2-METHOXYPHENYL)-5-ETHYL-5-PHENYL-1,2,4-TRIAZOLANE-3-THIONE typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxyphenyl hydrazine with ethyl phenyl ketone under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized using a suitable thiol reagent, such as carbon disulfide, to yield the final triazolidine-3-thione product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-CHLORO-2-METHOXYPHENYL)-5-ETHYL-5-PHENYL-1,2,4-TRIAZOLANE-3-THIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(5-CHLORO-2-METHOXYPHENYL)-5-ETHYL-5-PHENYL-1,2,4-TRIAZOLANE-3-THIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-CHLORO-2-METHOXYPHENYL)-5-ETHYL-5-PHENYL-1,2,4-TRIAZOLANE-3-THIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxyphenyl isocyanate
  • 5-chloro-2-methoxyphenyl hydrazine
  • 2-chloro-5-methoxyphenyl boronic acid

Uniqueness

Compared to similar compounds, 2-(5-CHLORO-2-METHOXYPHENYL)-5-ETHYL-5-PHENYL-1,2,4-TRIAZOLANE-3-THIONE is unique due to its specific substitution pattern and the presence of the triazolidine-3-thione ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)-5-ethyl-5-phenyl-1,2,4-triazolidine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3OS/c1-3-17(12-7-5-4-6-8-12)19-16(23)21(20-17)14-11-13(18)9-10-15(14)22-2/h4-11,20H,3H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPQEBOHCGRSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(NC(=S)N(N1)C2=C(C=CC(=C2)Cl)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-CHLORO-2-METHOXYPHENYL)-5-ETHYL-5-PHENYL-1,2,4-TRIAZOLANE-3-THIONE
Reactant of Route 2
Reactant of Route 2
2-(5-CHLORO-2-METHOXYPHENYL)-5-ETHYL-5-PHENYL-1,2,4-TRIAZOLANE-3-THIONE
Reactant of Route 3
2-(5-CHLORO-2-METHOXYPHENYL)-5-ETHYL-5-PHENYL-1,2,4-TRIAZOLANE-3-THIONE
Reactant of Route 4
2-(5-CHLORO-2-METHOXYPHENYL)-5-ETHYL-5-PHENYL-1,2,4-TRIAZOLANE-3-THIONE
Reactant of Route 5
2-(5-CHLORO-2-METHOXYPHENYL)-5-ETHYL-5-PHENYL-1,2,4-TRIAZOLANE-3-THIONE
Reactant of Route 6
2-(5-CHLORO-2-METHOXYPHENYL)-5-ETHYL-5-PHENYL-1,2,4-TRIAZOLANE-3-THIONE

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